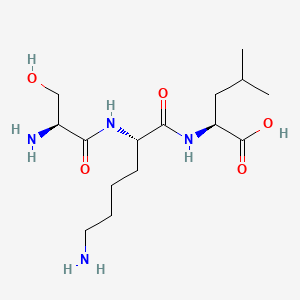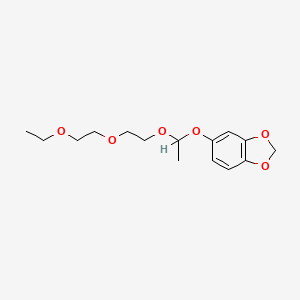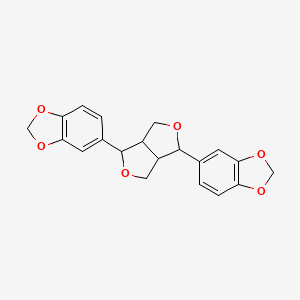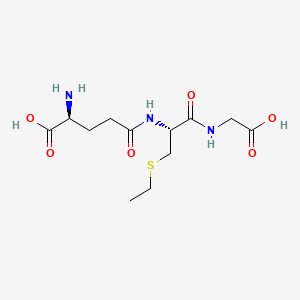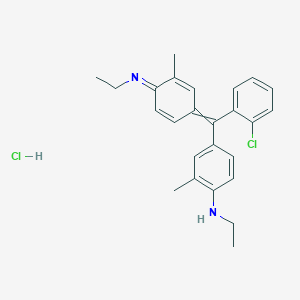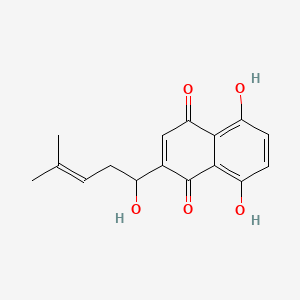
(S)-SNAP 5114
科学研究应用
SNAP-5114 在科学研究中有多种应用:
作用机制
SNAP-5114 通过抑制 γ-氨基丁酸 (GABA) 回摄到突触前神经元和神经胶质细胞中来发挥作用。这种抑制会增加 GABA 的细胞外浓度,从而增强其对神经元活动的抑制作用。 该化合物对 GAT-3 和 GAT-2 转运蛋白显示出选择性,其 IC50 值分别为 5 微摩尔和 21 微摩尔 .
准备方法
合成路线和反应条件
SNAP-5114 的合成涉及在特定条件下三(4-甲氧基苯基)甲醇与 3-哌啶甲酸乙酯的反应。该反应通常需要碱,例如氢化钠,以及溶剂,例如四氢呋喃。 然后使用色谱技术纯化产物,以获得高纯度化合物 .
工业生产方法
虽然 SNAP-5114 的具体工业生产方法尚未得到广泛报道,但其合成通常遵循实验室规模的程序,并可能进行规模调整。 关键步骤包括中间体的制备及其在受控条件下的后续偶联,以确保高产率和纯度 .
化学反应分析
反应类型
由于存在反应性官能团,SNAP-5114 主要经历取代反应。 它也可以在适当的条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤代烷烃和碱,例如氢化钠。
氧化反应: 可以使用高锰酸钾或三氧化铬等试剂。
还原反应: 通常采用氢化锂铝或硼氢化钠等还原剂.
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,取代反应可能会产生 SNAP-5114 的各种取代衍生物,而氧化和还原反应可以改变分子上存在的官能团 .
相似化合物的比较
类似化合物
独特性
SNAP-5114 由于其对 GAT-3 和 GAT-2 转运蛋白的高度选择性而独一无二,使其成为研究这些特定转运蛋白在中枢神经系统中作用的宝贵工具。 它能够提高丘脑 GABA 水平和表现出抗惊厥特性,进一步区别于其他 GABA 回摄抑制剂 .
属性
IUPAC Name |
(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDUZLDZBVOAS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440224 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157604-55-2 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-SNAP-5114 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-SNAP-5114 stands out due to its preferential binding to the GAT3 subtype. While it demonstrates inhibitory action on other GAT subtypes like GAT2, its potency is significantly higher for GAT3. [] This selectivity makes it a valuable tool for investigating the specific roles of GAT3 in GABAergic neurotransmission. [, , ]
ANone: (S)-SNAP-5114 binds to GATs, particularly GAT3, and impedes their ability to remove GABA from the synaptic cleft. [] This inhibition leads to an increased concentration of GABA in the extracellular space. [] In the nucleus tractus solitarii (nTS), this blockade of GAT3 by (S)-SNAP-5114 resulted in hyperpolarization of nTS neurons and decreased the frequency of spontaneous inhibitory postsynaptic currents. [] This suggests that GAT3 plays a critical role in regulating GABAergic tone, influencing neuronal activity and, consequently, physiological functions like cardiorespiratory control. []
ANone: Despite its usefulness, (S)-SNAP-5114 has limitations. One major concern is its stability. The compound is known to be chemically labile, which can complicate its use and storage. [] Furthermore, while it displays selectivity for GAT3, it's not absolute. This lack of complete selectivity means researchers need to consider the potential off-target effects on other GAT subtypes when interpreting experimental results. []
ANone: Future research could focus on developing more stable analogs of (S)-SNAP-5114 with enhanced selectivity for GAT3. Identifying the precise binding site of (S)-SNAP-5114 on GAT3 through computational modeling could significantly aid in the rational design of next-generation inhibitors with improved pharmacological properties. [] This deeper understanding of (S)-SNAP-5114's interactions with GAT3 could pave the way for developing novel therapeutics targeting GAT3-mediated physiological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


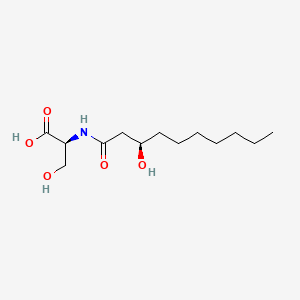
![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
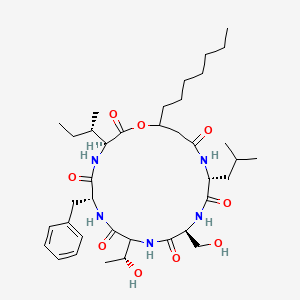
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
